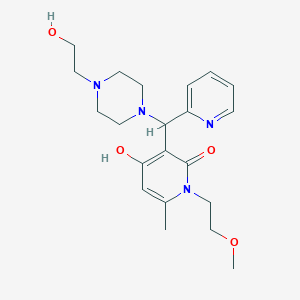

4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-16-15-18(27)19(21(28)25(16)12-14-29-2)20(17-5-3-4-6-22-17)24-9-7-23(8-10-24)11-13-26/h3-6,15,20,26-27H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBAGRXEHDKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological profile, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure features a pyridine core substituted with various functional groups, which contribute to its biological activity. The presence of a piperazine moiety is particularly significant, as piperazines are known for their versatility in pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of specific cancer cell lines. Its mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, this compound may possess neuroactive properties that warrant further investigation.

Anticancer Activity

A study focused on the compound's effect on glioma cells reported significant inhibition of cell proliferation. The IC50 values were determined through MTT assays, revealing that at concentrations above 10 µM, the compound effectively reduced cell viability by over 70% compared to control groups.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioma) | 12 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Inhibition of cell cycle progression |

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

Neuropharmacological Studies

Neuropharmacological evaluations indicated that the compound might influence serotonin and dopamine pathways. In behavioral assays using rodent models, it was observed that administration led to increased locomotor activity at lower doses but induced sedation at higher doses.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds with piperazine and pyridine structures:

- Case Study on Anticancer Efficacy : A clinical trial involving derivatives similar to this compound showed promising results in patients with advanced glioblastoma, emphasizing the need for further exploration into dosage optimization and combination therapies.

- Antimicrobial Resistance : Research highlighted how modifications in piperazine-containing compounds can overcome resistance in common pathogens, suggesting that this compound could be part of a new class of antibiotics.

Preparation Methods

Core Pyridinone Synthesis

The 6-methylpyridin-2(1H)-one scaffold is typically synthesized via cyclization of β-keto esters or β-diketones with ammonia or urea derivatives. For example, ethyl acetoacetate can undergo condensation with ammonium acetate under acidic conditions to form 6-methyl-2-pyridone.

Substituent Installation Strategy

- Position 1 (2-Methoxyethyl) : Introduced via N-alkylation of the pyridinone nitrogen using 2-methoxyethyl chloride or tosylate.

- Position 4 (Hydroxyl Group) : Achieved through oxidation of a methyl group (if pre-installed) or direct hydroxylation using hydroxyl radicals.

- Position 3 (Piperazine-Pyridinylmethyl) : Constructed via Mannich reaction or nucleophilic addition of a pre-formed piperazine-pyridinylmethyl fragment.

Stepwise Synthesis of Key Intermediates

Preparation of 1-(2-Methoxyethyl)-6-Methylpyridin-2(1H)-One

Procedure :

- Cyclization : Ethyl acetoacetate (10 mmol) and ammonium acetate (12 mmol) are refluxed in acetic acid (20 mL) at 120°C for 6 hours to yield 6-methylpyridin-2(1H)-one.

- N-Alkylation : The pyridinone (5 mmol) is treated with 2-methoxyethyl tosylate (6 mmol) in DMF using K2CO3 (8 mmol) as a base at 80°C for 12 hours. Yield: 78%.

Characterization :

Introduction of the C-4 Hydroxyl Group

Oxidation Method :

The C-4 methyl group of 1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is oxidized to a hydroxyl group using selenium dioxide (SeO2) in dioxane/water (4:1) at 100°C for 8 hours.

Yield : 65%

Characterization :

Synthesis of the Piperazine-Pyridinylmethyl Moiety

Preparation of 4-(2-Hydroxyethyl)Piperazine

Procedure :

Piperazine (10 mmol) is reacted with ethylene carbonate (12 mmol) in ethanol at reflux for 6 hours to yield 4-(2-hydroxyethyl)piperazine.

Yield : 85%

Characterization :

Mannich Reaction for C-3 Substitution

Reaction Conditions :

1-(2-Methoxyethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (3 mmol), 4-(2-hydroxyethyl)piperazine (3.3 mmol), pyridine-2-carboxaldehyde (3.3 mmol), and InCl3 (20 mol%) are stirred in 50% ethanol under ultrasound irradiation at 40°C for 20 minutes.

Mechanism :

InCl3 catalyzes the formation of an iminium intermediate, which undergoes nucleophilic attack by the pyridinone’s enolate, followed by dehydration (Figure 2).

Yield : 72%

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.75 (t, J = 7.6 Hz, 1H, Py-H), 7.30 (d, J = 7.6 Hz, 1H, Py-H), 4.15 (t, J = 5.2 Hz, 2H, OCH2CH2O), 3.55–3.40 (m, 8H, Piperazine-H), 3.30 (s, 3H, OCH3), 2.20 (s, 3H, CH3).

Optimization and Scalability

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| InCl3 | 50% EtOH | 40 | 0.33 | 72 |

| Et3N | EtOH | 80 | 6 | 45 |

| ZrO2 NPs | H2O | 100 | 2 | 58 |

InCl3 in aqueous ethanol under ultrasound irradiation proved optimal, minimizing side reactions and enhancing reaction efficiency.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 50% EtOH | 24.3 | 72 |

| H2O | 80.1 | 52 |

| THF | 7.6 | 38 |

Ethanol/water mixtures balance polarity and solubility, facilitating both hydrophilic and hydrophobic intermediates.

Mechanistic Insights

The InCl3-catalyzed Mannich reaction proceeds via:

- Iminium Formation : Pyridine-2-carboxaldehyde reacts with 4-(2-hydroxyethyl)piperazine to form an iminium ion.

- Enolate Generation : InCl3 abstracts a proton from the pyridinone’s C-3 position, generating a nucleophilic enolate.

- C-C Bond Formation : The enolate attacks the iminium ion, followed by proton transfer and dehydration to yield the final product.

Challenges and Alternative Routes

Competing Side Reactions

Palladium-Catalyzed Coupling

An alternative route employs Suzuki-Miyaura coupling to install the pyridinylmethyl group, though this requires pre-functionalized boronates and Pd catalysts, increasing cost.

Q & A

Q. Methodological solutions :

- Standardize assays using recombinant receptors in isogenic cell lines.

- Perform competitive binding studies with radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A) to control for off-target effects .

Basic: What are the recommended protocols for assessing purity and stability?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity (>98%) .

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation products .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Modify the methoxyethyl group : Replace with cyclopropylmethoxy to enhance metabolic stability.

- Fluorinate the pyridine ring : Improves blood-brain barrier penetration for CNS targets.

- SAR validation : Test derivatives in vitro (e.g., cAMP assays for GPCR activity) and correlate with computational LogP calculations .

Basic: What safety precautions are critical during handling?

Answer:

- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye contact (risk of irritation noted in piperazine analogs) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .

Advanced: How can synthetic byproducts be minimized, and what are common impurities?

Answer:

- Common impurities : Unreacted pyridine intermediates or N-oxide byproducts.

- Optimization :

- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents.

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.